molecular formula C10H21NO B2863810 1-(1-Propylpiperidin-3-yl)ethan-1-ol CAS No. 1216130-24-3

1-(1-Propylpiperidin-3-yl)ethan-1-ol

Cat. No.: B2863810
CAS No.: 1216130-24-3
M. Wt: 171.284
InChI Key: QDWRCNCPOBBLRJ-UHFFFAOYSA-N
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Description

1-(1-Propylpiperidin-3-yl)ethan-1-ol is a secondary alcohol featuring a piperidine ring substituted with a propyl group at the nitrogen atom and a hydroxyl-bearing ethyl chain at the 3-position.

Properties

IUPAC Name

1-(1-propylpiperidin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWRCNCPOBBLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Propylpiperidin-3-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with propylating agents under controlled conditions. One common method includes the alkylation of piperidine with propyl bromide, followed by the reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propylpiperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Propylpiperidin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Propylpiperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The propyl group in the target compound likely increases lipophilicity compared to aromatic substituents (e.g., pyrimidine or phenyl groups), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Stability: Piperidine derivatives with electron-withdrawing groups (e.g., chlorine in ) may exhibit lower stability under basic conditions, whereas amino groups (as in ) could improve solubility via protonation.

Spectroscopic Data

NMR profiles of similar ethan-1-ol derivatives (Table 2) reveal substituent-dependent shifts:

Compound Name ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) Reference
1-(Pyridin-4-yl)ethan-1-ol 1.46 (CH₃), 4.86 (CH-OH) Not reported
1-(3-Nitrophenyl)ethan-1-ol 4.13 (OH), 7.27–8.42 (Ar-H) Not reported
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol Not reported Not reported

Key Observations :

  • Hydroxyl protons in ethan-1-ol derivatives typically resonate between δ 1.46–4.86 ppm, with aromatic protons showing upfield/downfield shifts depending on substituent electronegativity .
  • The absence of reported data for the target compound underscores the need for further spectroscopic characterization.

Biological Activity

Overview

1-(1-Propylpiperidin-3-yl)ethan-1-ol, also known as RYB13024, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its effects on various neurotransmitter receptors and its implications in pain management and neurological disorders.

  • Molecular Formula : C11H17NO
  • Molecular Weight : 181.26 g/mol
  • Structure : The compound features a piperidine ring, which is significant in its interactions with biological targets.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. It has been shown to interact with several receptor types, including:

  • Histamine H3 Receptors : Involved in the regulation of neurotransmitter release.
  • Sigma-1 Receptors : Associated with neuroprotective effects and modulation of pain pathways.

Analgesic Properties

A study demonstrated that compounds similar to this compound exhibited significant analgesic activity in both nociceptive and neuropathic pain models. The novel mechanism of action suggests that these compounds may provide relief from chronic pain conditions without the side effects typically associated with opioid analgesics .

Neuroprotective Effects

The interaction of this compound with sigma receptors suggests potential neuroprotective properties. Sigma receptors play a crucial role in cellular stress responses, and their modulation can lead to enhanced neuronal survival under pathological conditions .

Case Studies and Experimental Data

In experimental setups, the compound was evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Notably:

  • Absorption : High gastrointestinal absorption was observed.
  • Distribution : The compound is capable of crossing the blood-brain barrier (BBB), facilitating central nervous system effects.

Table 1 summarizes the pharmacokinetic profile of this compound:

ParameterValue
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationYes
MetabolismNon-substrate for P-glycoprotein
ExcretionUrinary

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For instance, while other piperidine derivatives may show similar receptor affinity, the specific combination of structural elements in this compound contributes to its distinct pharmacological profile .

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